ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a thioacetamido group, and a benzoate group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazolo[3,4-d]pyrimidin-4-yl group suggests a polycyclic structure, while the thioacetamido and benzoate groups would add additional complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could impact its reactivity and the types of reactions it can participate in .Scientific Research Applications
Antimicrobial and Antifungal Activity
Ethyl 2-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate and its derivatives have shown significant potential in antimicrobial and antifungal applications. Studies have revealed that compounds in this category exhibit substantial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents in treating infections caused by these organisms (Khobragade et al., 2010).
Insecticidal Properties
Research indicates that certain derivatives of this compound exhibit insecticidal properties. Specifically, these compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, suggesting their potential use in agricultural pest control (Fadda et al., 2017).
Anticancer and Anti-Inflammatory Applications
Another significant area of research for this compound is in anticancer and anti-inflammatory applications. Novel pyrazolopyrimidines derivatives, which include this compound, have been synthesized and evaluated for their cytotoxic properties against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory responses (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Some derivatives of this compound have demonstrated the ability to enhance enzymatic activity. For instance, certain pyrazolopyrimidin-4-ones have shown a potent effect in increasing the reactivity of cellobiase, an enzyme involved in the hydrolysis of certain complex sugars (Abd & Awas, 2008).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to changes in downstream signaling pathways .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, and exhibit antioxidant activity . These effects are often the result of the compound’s interaction with its target, leading to changes in downstream signaling pathways .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level, such as inhibiting viral replication, reducing inflammation, inhibiting cancer cell proliferation, and exhibiting antioxidant activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-2-31-22(30)16-5-3-4-6-18(16)27-19(29)12-32-21-17-11-26-28(20(17)24-13-25-21)15-9-7-14(23)8-10-15/h3-11,13H,2,12H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDTZDTYLEORV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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